

The Researcher's Guide to MDMB-PINACA: Legal Status, Scheduling, and Experimental Considerations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mdmb-pinaca*

Cat. No.: *B10860639*

[Get Quote](#)

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

MDMB-PINACA and its analogues represent a significant class of synthetic cannabinoid receptor agonists (SCRAs) that have garnered considerable attention from both the scientific and regulatory communities. Characterized by a potent affinity for and activation of the cannabinoid type 1 (CB1) receptor, these compounds present both a public health challenge and a subject of interest for cannabinoid research. This technical guide provides an in-depth overview of the legal status and scheduling of **MDMB-PINACA**, alongside detailed experimental protocols and technical data to support research and drug development endeavors. The information is intended to provide a comprehensive resource for professionals navigating the complex landscape of SCRA research.

Introduction

MDMB-PINACA (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is an indazole-based synthetic cannabinoid that has been identified in forensic samples globally.^[1] Its high potency as a CB1 receptor agonist is a key factor driving its psychoactive effects and associated health risks.^[1] For researchers, understanding the legal framework, chemical properties, and biological activity of **MDMB-PINACA** is paramount

for conducting compliant and scientifically sound investigations. This guide synthesizes the current knowledge on these aspects, offering a centralized repository of technical information.

Legal Status and Scheduling

The legal status of **MDMB-PINACA** and its closely related analogue, MDMB-4en-PINACA, is dynamic and varies by jurisdiction. A summary of its scheduling in key regions is presented below.

Jurisdiction	Legal Status/Schedule	Citation
United States	Temporarily placed in Schedule I of the Controlled Substances Act. A proposal for permanent scheduling is under consideration. Several states have also enacted their own scheduling legislation.	[2][3][4][5][6]
European Union	Controlled substance across all member states.	[7][8]
United Kingdom	Classified as a Class B drug under the Misuse of Drugs Act 1971.	[2]
Canada	Listed as a Schedule II controlled substance.	[2]
China	Controlled substance.	[9]
International	Recommended for international control and placed in Schedule II of the 1971 United Nations Convention on Psychotropic Substances.	[7][10]

Note: The legal landscape for novel psychoactive substances is subject to rapid change. Researchers must consult the latest regulations from their respective national and local authorities before initiating any work with these compounds.

Chemical and Pharmacological Profile

A comprehensive understanding of the chemical and pharmacological properties of **MDMB-PINACA** is essential for experimental design and data interpretation.

Chemical Properties

Property	Value	Citation
IUPAC Name	methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate	[1]
CAS Number	2504100-70-1	[1]
Molecular Formula	C ₂₀ H ₂₇ N ₃ O ₃	[1]
Molar Mass	357.454 g/mol	[1]
Solubility	Soluble in organic solvents such as chloroform.	[11]

Pharmacological Data

MDMB-PINACA is a potent and full agonist of the CB1 receptor. Its high affinity and efficacy contribute to its pronounced physiological effects.

Parameter	Value	Assay	Citation
CB1 Receptor Binding Affinity (Ki)	0.28 nM	Radioligand Binding Assay	[1]
CB1 Receptor Efficacy (EC ₅₀)	1.88–2.47 nM	β-arrestin 2 Recruitment Assay	[1]
CB1 Receptor Efficacy (Emax)	221–299% (compared to JWH-018)	β-arrestin 2 Recruitment Assay	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of **MDMB-PINACA**.

Synthesis of MDMB-PINACA (General Method)

The synthesis of indazole-3-carboxamide synthetic cannabinoids like **MDMB-PINACA** typically follows a two-step procedure.[2][7]

Step 1: N-Alkylation of the Indazole Core

- To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic polar solvent, such as dimethylformamide (DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C.
- Allow the mixture to stir for a specified time to facilitate deprotonation.
- Add the alkylating agent (e.g., 5-bromo-1-pentene for MDMB-4en-PINACA) dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-alkylated indazole-3-carboxylic acid.

Step 2: Amide Coupling

- Dissolve the N-alkylated indazole-3-carboxylic acid from Step 1 in an appropriate solvent (e.g., dichloromethane or DMF).
- Add a coupling agent (e.g., HATU or TBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

- Add the desired amino acid ester hydrochloride (e.g., methyl L-tert-leucinate hydrochloride for **MDMB-PINACA**).
- Stir the reaction at room temperature until completion, as monitored by TLC.
- Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
- Purify the crude product by column chromatography to obtain the final compound.

In Vitro CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (K_i) of a test compound for the CB1 receptor.[\[7\]](#)[\[9\]](#) [\[12\]](#)

- Membrane Preparation: Prepare cell membranes from a source expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells, or rodent brain tissue).
- Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
- Reaction Mixture: In a 96-well plate, combine:
 - A fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP-55,940) at a concentration near its K_d .
 - Varying concentrations of the test compound (**MDMB-PINACA**).
 - Cell membranes (typically 5-20 µg of protein per well).
- Total and Non-specific Binding:
 - For total binding, omit the test compound.
 - For non-specific binding, add a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

- Incubation: Incubate the plate at 30°C for 60-90 minutes.
- Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

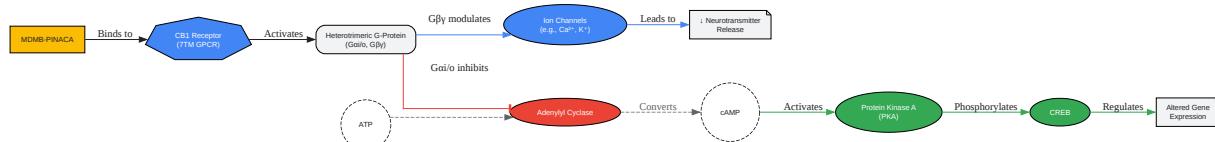
This assay measures the functional efficacy of a compound as an agonist or inverse agonist at the Gαi-coupled CB1 receptor.

- Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) in appropriate media.
- Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
- Assay Medium: Replace the culture medium with a serum-free medium or assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- Compound Treatment:
 - Add varying concentrations of the test compound (**MDMB-PINACA**).
 - Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and elevate basal cAMP levels.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Cell Lysis: Lyse the cells to release intracellular cAMP.

- cAMP Detection: Quantify the amount of cAMP in each well using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
- Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

In Vivo Murine Cannabinoid Tetrad Assay

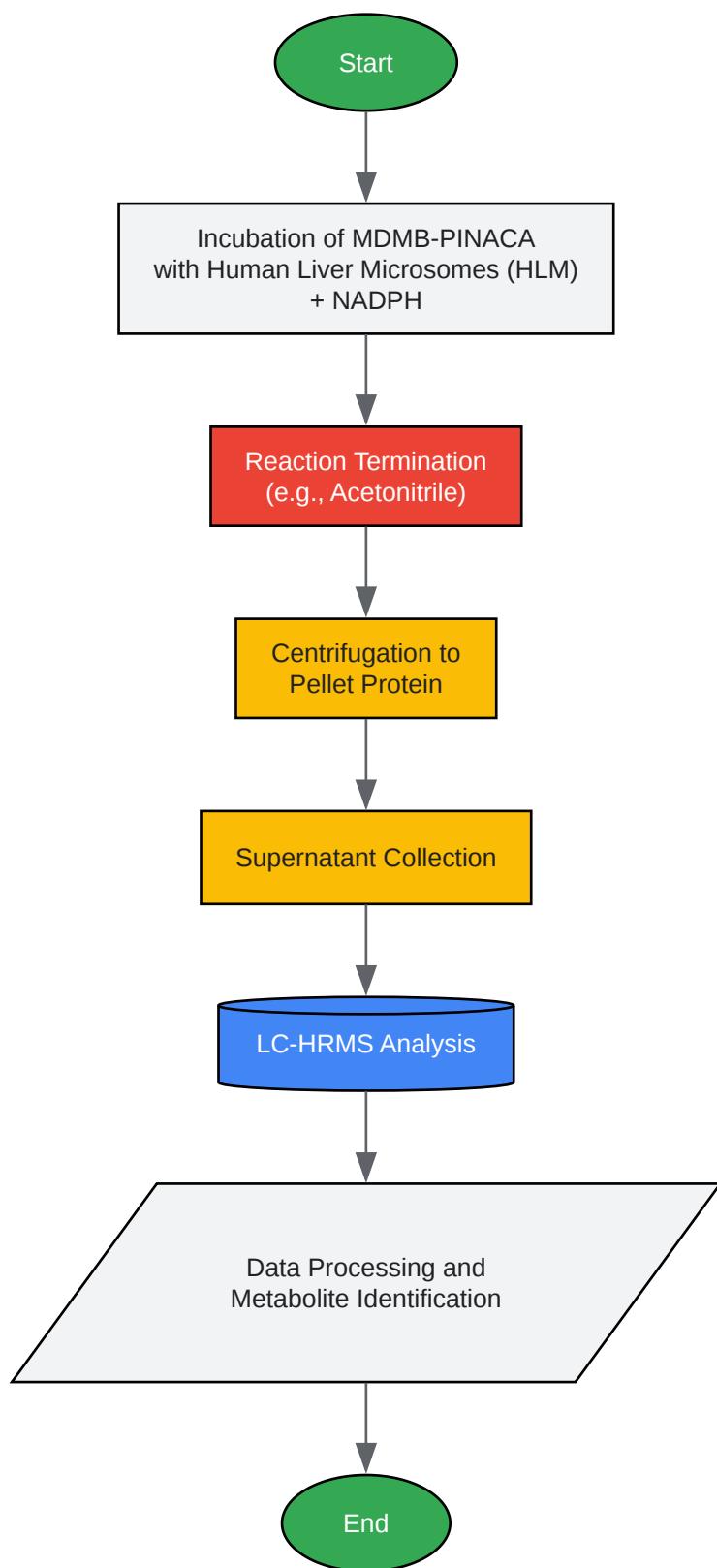
This assay is a standard preclinical model to assess the in vivo cannabimimetic effects of a compound. The four components are:


- Hypolocomotion (Spontaneous Activity):
 - Place the mouse in an open-field arena with a grid-lined floor.
 - Record the number of line crossings and rearing events over a defined period (e.g., 10 minutes).
- Catalepsy (Bar Test):
 - Place the mouse's forepaws on a horizontal bar raised approximately 4-5 cm from the surface.
 - Measure the time the mouse remains immobile in this position.
- Hypothermia:
 - Measure the mouse's rectal temperature using a lubricated digital thermometer probe before and at set time points after drug administration.
- Analgesia (Hot Plate or Tail Immersion Test):
 - Hot Plate: Place the mouse on a surface maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., hind paw lick or jump).
 - Tail Immersion: Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C) and measure the latency to tail withdrawal.

Procedure:

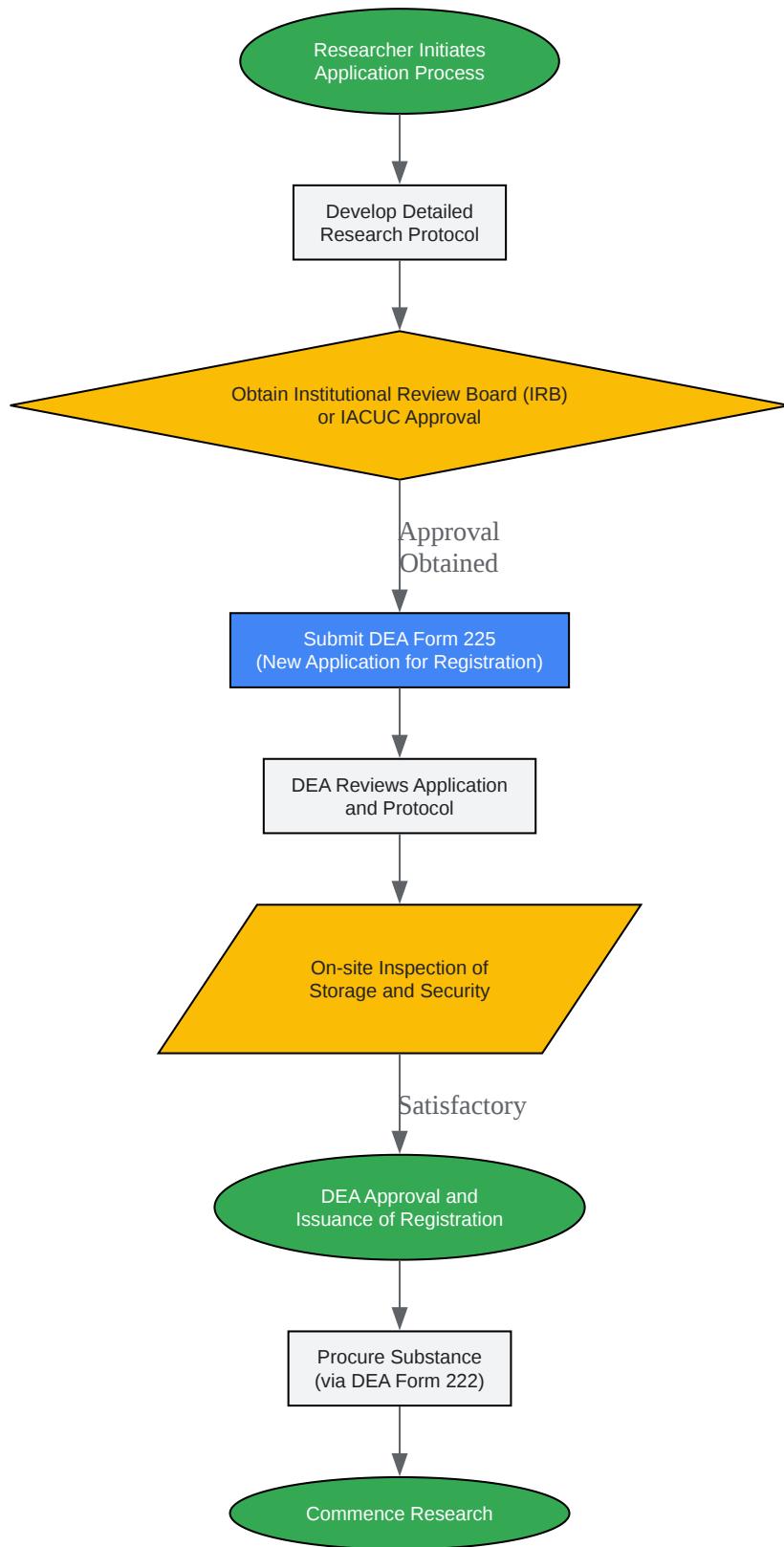
- Acclimatize the mice to the testing room.
- Record baseline measurements for each component of the tetrad.
- Administer the test compound (**MDMB-PINACA**) or vehicle via the desired route (e.g., intraperitoneal injection).
- At predetermined time points post-administration (e.g., 30, 60, 120 minutes), assess each of the four tetrad components.
- Analyze the data to determine the dose-dependent effects of the compound on each measure.

Visualizations


Signaling Pathway of MDMB-PINACA at the CB1 Receptor

[Click to download full resolution via product page](#)

Caption: CB1 Receptor Signaling Cascade Initiated by **MDMB-PINACA**.


Experimental Workflow for In Vitro Metabolism Study

[Click to download full resolution via product page](#)

Caption: Workflow for identifying metabolites of **MDMB-PINACA** in vitro.

Logical Flow for Obtaining DEA Research Registration for Schedule I Substances

[Click to download full resolution via product page](#)

Caption: Process for researchers to legally study Schedule I substances.

Conclusion

MDMB-PINACA and its analogues are potent synthetic cannabinoids with significant legal and regulatory controls. For researchers in drug development and related scientific fields, a thorough understanding of these regulations, coupled with robust experimental methodologies, is crucial. This guide provides a foundational resource for navigating the complexities of research involving **MDMB-PINACA**, from legal compliance to practical experimental execution. The provided protocols and data aim to facilitate safe, effective, and compliant scientific inquiry into this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Cannabinoid | Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) | springermedicine.com [springermedicine.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 7. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [researchonline.ljmu.ac.uk](https://researchonline.ljmu.ac.uk/researchonline.ljmu.ac.uk) [researchonline.ljmu.ac.uk]
- 9. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich scholarworks.uno.edu
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. scholarworks.uno.edu [scholarworks.uno.edu]
- 12. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [The Researcher's Guide to MDMB-PINACA: Legal Status, Scheduling, and Experimental Considerations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10860639#legal-status-and-scheduling-of-mdmb-pinaca-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com